molecular formula C20H14ClN5O3S B2439608 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 578005-45-5

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2439608
CAS No.: 578005-45-5
M. Wt: 439.87
InChI Key: SNPPYTAKLSTRAY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a chlorophenyl group, and a pyrazolopyrimidine moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPYTAKLSTRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrazole backbone exhibit significant anticancer properties. N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

A study highlighted the role of similar compounds in inhibiting key enzymes such as PI3K and PKC, which are crucial in cancer progression and metastasis . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. Compounds with similar scaffolds have demonstrated effectiveness in reducing inflammation in various models, indicating that this compound could be explored for treating inflammatory diseases .

Neuroprotective Effects

Given the presence of the benzodioxole moiety, which is associated with neuroprotective properties, there is potential for applications in neurodegenerative disorders. Research on related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. A typical synthetic route includes:

  • Formation of the pyrazole core : This involves the reaction of appropriate hydrazines with carbonyl compounds to form pyrazole derivatives.
  • Introduction of the benzodioxole ring : This can be achieved through electrophilic aromatic substitution or coupling reactions.
  • Final acetamide formation : The final step typically involves acylation reactions to introduce the acetamide group.

The detailed synthetic routes can be tailored based on available reagents and desired modifications .

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were screened for anticancer activity against various cancer cell lines. The compound was found to exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of related compounds in animal models of arthritis. The results showed significant reductions in inflammatory markers and joint swelling when treated with compounds structurally similar to this compound .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
  • N-(1,3-benzodioxol-5-yl)-2-[1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H20ClN3O3S
Molecular Weight477.97 g/mol
LogP6.5264
Polar Surface Area51.972 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The compound's mechanism may involve binding interactions with bacterial proteins, as suggested by docking studies with bovine serum albumin (BSA) .

Anticancer Activity

The anticancer potential of this compound is supported by findings from drug screening libraries. A study identified it as a promising candidate for further development due to its ability to inhibit cancer cell proliferation in multicellular spheroids. The compound's structural features are believed to contribute to its efficacy against specific cancer types .

Enzyme Inhibition

This compound also demonstrates enzyme inhibitory activities. It has shown potential as an acetylcholinesterase (AChE) inhibitor and a urease inhibitor. For instance, related compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard references .

Study on Antibacterial Efficacy

In a comparative study of various synthesized compounds, those containing the benzodioxole moiety demonstrated superior antibacterial activity. The study utilized standard methods for assessing antibacterial efficacy against multiple strains and highlighted the potential of these compounds in developing new antibiotics .

Evaluation of Anticancer Properties

A multicenter research initiative evaluated the anticancer properties of several derivatives of this compound using in vitro assays. The results indicated that certain derivatives significantly inhibited cell growth in breast and colon cancer cell lines, suggesting that modifications to the pyrazolo-pyrimidine structure could enhance anticancer activity .

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